molecular formula C18H22N2O3S B492553 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine CAS No. 667912-02-9

1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine

Cat. No.: B492553
CAS No.: 667912-02-9
M. Wt: 346.4g/mol
InChI Key: YLESHYVQEVTISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(4-methoxyphenyl)piperazine with m-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The methoxy group and the sulfonyl group can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new chemical entities with potential pharmacological activities.

    Biology: In biological research, the compound is studied for its interactions with various biological targets, including enzymes and receptors. It is used in assays to investigate its potential as a therapeutic agent.

    Medicine: The compound’s pharmacological properties make it a candidate for drug development. It is explored for its potential to treat various medical conditions, including neurological disorders and cancer.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)piperazine: Lacks the sulfonyl group, resulting in different chemical and pharmacological properties.

    4-(m-Tolylsulfonyl)piperazine: Lacks the methoxyphenyl group, leading to variations in its reactivity and biological activity.

    1-(4-Methoxyphenyl)-4-(p-tolylsulfonyl)piperazine: Similar structure but with a different positional isomer of the tolylsulfonyl group, affecting its overall properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-(3-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-15-4-3-5-18(14-15)24(21,22)20-12-10-19(11-13-20)16-6-8-17(23-2)9-7-16/h3-9,14H,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLESHYVQEVTISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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